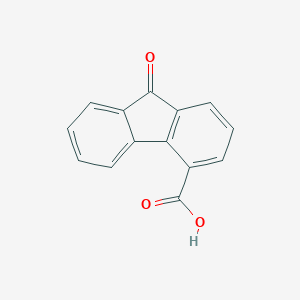

9-Oxo-9H-fluorene-4-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

9-oxofluorene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-13-9-5-2-1-4-8(9)12-10(13)6-3-7-11(12)14(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQYQSWTVCNJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211281 | |

| Record name | 9-Oxofluorene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6223-83-2 | |

| Record name | Fluorenone-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6223-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Oxofluorene-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006223832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6223-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxofluorene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-oxofluorene-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-OXOFLUORENE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J569W5Y6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Scientific Journey of 9-Oxo-9H-fluorene-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key scientific developments of 9-Oxo-9H-fluorene-4-carboxylic acid. First reported in 1903, this fluorenone derivative has evolved from a subject of early organic synthesis to a valuable scaffold in modern medicinal chemistry, particularly in the development of novel apoptosis inducers for anticancer therapies. This document details the original synthesis, modern experimental protocols, extensive quantitative data, and illustrates its historical synthetic pathway and its role in contemporary drug discovery workflows.

Discovery and Historical Context

The first documented synthesis of this compound was reported in 1903 by German chemists F. Ullmann and G. Uzbachian in the scientific journal Berichte der Deutschen Chemischen Gesellschaft. Their pioneering work established the foundational method for creating this molecule through the intramolecular cyclization of diphenic acid in the presence of concentrated sulfuric acid. This discovery was a significant contribution to the understanding of fluorenone chemistry and laid the groundwork for future exploration of this class of compounds.

Physicochemical Properties

This compound is a yellow solid with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₈O₃ | [NIST] |

| Molecular Weight | 224.21 g/mol | [NIST] |

| CAS Number | 6223-83-2 | [NIST] |

| Melting Point | 225-227 °C | Sigma-Aldrich |

| Appearance | Yellow to green or yellow-brown powder | Thermo Fisher Scientific |

| Solubility | Sparingly soluble in water | [Guidechem] |

Synthesis of this compound

Historical Synthesis Pathway

The original synthesis by Ullmann and Uzbachian involved the intramolecular Friedel-Crafts acylation of diphenic acid. This reaction is efficiently catalyzed by concentrated sulfuric acid, which acts as both the solvent and the dehydrating agent.

Historical Synthesis of this compound.

Modern Experimental Protocol (Based on the Historical Method)

This protocol outlines a typical modern laboratory procedure for the synthesis of this compound based on the historical method.

Materials:

-

Diphenic acid

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Glacial acetic acid (for recrystallization, optional)

Procedure:

-

In a clean, dry round-bottom flask, carefully add diphenic acid.

-

Slowly and with stirring, add an excess of concentrated sulfuric acid to the flask.

-

Heat the reaction mixture to approximately 70-80°C for 10-15 minutes. The solution will typically turn a deep reddish-brown.

-

Allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a large beaker containing ice-cold deionized water. This will cause the product to precipitate out of solution.

-

Collect the yellow precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven.

-

For further purification, the crude product can be recrystallized from glacial acetic acid.

Yield:

-

Modern adaptations of this method typically report yields in the range of 80-95%.

Spectroscopic Data

| Spectroscopy Type | Key Features |

| ¹H NMR | Aromatic protons typically resonate between 7.3 and 8.2 ppm. The carboxylic acid proton appears as a broad singlet at a much lower field (often >10 ppm). |

| ¹³C NMR | Characteristic peaks for the ketone carbonyl carbon, the carboxylic acid carbonyl carbon, and the aromatic carbons. |

| Infrared (IR) | A broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹), a C=O stretching band for the carboxylic acid (around 1700 cm⁻¹), and a distinct C=O stretching band for the fluorenone ketone. |

| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a prominent molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Drug Discovery: A Scaffold for Apoptosis Inducers

In recent years, this compound has gained significant attention as a versatile scaffold in medicinal chemistry for the development of novel anticancer agents that function by inducing apoptosis.[1] Structure-activity relationship (SAR) studies have demonstrated that derivatives, particularly carboxamides, can be highly potent against various cancer cell lines.[1]

Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the development of apoptosis inducers starting from the this compound core.

Drug discovery workflow for apoptosis inducers.

Conclusion

From its initial synthesis over a century ago, this compound has proven to be a molecule of enduring scientific interest. Its straightforward and efficient synthesis, coupled with its rigid, planar structure, makes it an ideal starting point for the construction of more complex molecules. The contemporary focus on this compound as a privileged scaffold in the design of apoptosis-inducing anticancer agents highlights its continued relevance and potential for significant contributions to human health. This guide has provided a comprehensive overview of its history, synthesis, and modern applications, serving as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.

References

Early Investigations into Fluorenone-Based Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorenone, a polycyclic aromatic ketone, and its derivatives have long captured the attention of chemists and pharmacologists due to their unique structural features and diverse biological activities. The rigid, planar fluorenone scaffold provides a versatile template for the synthesis of novel compounds with potential therapeutic applications. Among these, fluorenone-based carboxylic acids have emerged as crucial intermediates and, in some cases, as bioactive molecules themselves. Early research into these compounds laid the groundwork for the subsequent development of a wide array of derivatives with applications ranging from antiviral and anticancer to antibacterial agents.[1][2][3] This technical guide provides an in-depth look at the foundational studies on fluorenone-based carboxylic acids, focusing on their synthesis, and the preliminary explorations of their biological potential.

Core Synthesis Methodologies

The initial synthesis of fluorenone-based carboxylic acids primarily revolved around the oxidation of fluorene derivatives or the cyclization of appropriately substituted precursors. The position of the carboxylic acid group on the fluorenone ring dictates the synthetic strategy. Below are detailed protocols for the preparation of key fluorenone carboxylic acids as described in early literature.

Table 1: Synthesis of Fluorenone-Based Carboxylic Acids

| Compound | Starting Material | Key Reagents | Yield (%) | Reference |

| Fluorenone-9-carboxylic acid | Fluorene | Diethyl carbonate, Potassium ethylate | 72.7 | [4] |

| Fluorenone-4-carboxylic acid | Diphenic acid | Concentrated sulfuric acid | 81 | [5] |

| Fluorenone-2-carboxylic acid | 2-Acetylfluorene | Sodium dichromate, Acetic anhydride | Not Specified | [6] |

| 9-Oxo-9H-fluorene-1-carboxamide Derivatives | 9-Oxo-9H-fluorene-1-carboxylic acid | Various anilines | Not Specified | [7] |

Experimental Protocols

1. Synthesis of Fluorenone-9-carboxylic Acid [4]

-

Reaction: A solution of fluorene (1.9 moles) and diethyl carbonate (8.2 moles) is added to a mixture of diethyl carbonate (4.6 moles) and potassium ethylate (2.2 moles).

-

Conditions: The mixture is stirred at 65-70°C for 5 hours.

-

Work-up: After cooling to 20°C, the mixture is slowly poured into a solution of hydrochloric acid (2.2 moles) in water.

-

Isolation: The product is extracted and purified to yield light-beige crystals of fluorenone-9-carboxylic acid.

-

Yield: 72.7%

2. Synthesis of Fluorenone-4-carboxylic Acid [5]

-

Reaction: Diphenic acid (2.06 moles) is reacted with concentrated sulfuric acid (1250 mL).

-

Conditions: The reaction is heated to 140°C for 35 minutes.

-

Work-up: The red solution is cooled and precipitated by pouring it into 15 L of distilled water.

-

Isolation: The yellow precipitate is boiled with water, filtered, and dried to give 9-fluorenone-4-carboxylic acid.

-

Yield: 81%

3. Synthesis of Fluorenone-2-carboxylic Acid [6]

-

Reaction: A solution of 2-acetylfluorene (86 g) in acetic acid (1075 ml) at 60°C is treated slowly with sodium dichromate (1020 g), followed by acetic anhydride (285 ml).

-

Conditions: The mixture is heated to reflux with stirring for 3 hours.

-

Work-up: The reaction mixture is cooled and poured into water (6 L). The precipitate is filtered and washed.

-

Isolation: The solid is warmed with N-sodium hydroxide, filtered, and the aqueous filtrate is washed and then acidified with hydrochloric acid to yield the yellow product.

-

Yield: Not specified.

Caption: Generalized workflow for the synthesis of fluorenone carboxylic acids.

Early Biological Evaluation

While extensive early research on the specific biological activities of unsubstituted fluorenone carboxylic acids is limited, the available literature on their derivatives provides valuable insights into their potential as therapeutic agents. These early studies paved the way for the development of more potent and specific compounds.

Anticancer and Cytotoxic Properties

Early interest in fluorenone derivatives as anticancer agents was significant. While direct studies on the carboxylic acids are scarce, their amide derivatives, such as N-aryl-9-oxo-9H-fluorene-1-carboxamides, were investigated as apoptosis inducers.[7] These studies revealed that modifications of the fluorenone ring and the amide substituent could significantly impact cytotoxic activity. For instance, the introduction of substituents at the 7-position of the 9-oxo-9H-fluorene ring led to compounds with improved potency against various cancer cell lines.[7] One such compound demonstrated EC50 values in the range of 0.15-0.29 µM against T47D, HCT116, and SNU398 cells.[7] Later studies also identified 9-fluorenone-2-carboxylic acid as a scaffold for developing compounds that interact with tubulin, a key target in cancer chemotherapy.[4]

Table 2: Biological Activities of Fluorenone Carboxylic Acid Derivatives

| Derivative Class | Biological Activity | Target/Mechanism (if known) | Quantitative Data (Example) | Reference |

| N-aryl-9-oxo-9H-fluorene-1-carboxamides | Anticancer (Apoptosis induction) | Caspase activation | EC50: 0.15-0.29 µM (against various cancer cell lines) | [7] |

| Fluorene-9-acetic acid (FAA) | Antifungal (Candida albicans) | Inhibition of biofilm formation | 89% inhibition at 10 µg/mL | [1] |

| 9-Fluorenone-2-carboxylic acid derivatives | Anticancer | Tubulin binding | Not Specified | [4] |

Antiviral and Antimicrobial Potential

The fluorenone scaffold is present in various bioactive molecules, including the well-known antiviral agent tilorone (a fluorenone ether derivative).[1][2] While not a carboxylic acid itself, the activity of tilorone spurred interest in the broader antiviral potential of fluorenone derivatives. Early research in this area was more focused on derivatives other than carboxylic acids.

In the realm of antimicrobial research, fluorene-9-acetic acid (FAA) was identified as a potential inhibitor of Candida albicans biofilms, showing 89% inhibition at a concentration of 10 µg/mL.[1] This finding highlights the potential of even simple carboxylic acid derivatives of the fluorene scaffold in combating microbial infections.

Caption: Logical workflow for the biological evaluation of fluorenone carboxylic acids.

Conclusion

The early studies on fluorenone-based carboxylic acids were instrumental in establishing the fundamental synthetic routes to these versatile compounds. While direct and extensive biological evaluations of the parent carboxylic acids from this early period are not widely documented, the preliminary investigations into their derivatives, particularly in the areas of cancer and microbial infections, provided a strong rationale for their continued exploration. The work of these pioneering researchers has paved the way for the development of a multitude of fluorenone-based compounds with significant therapeutic potential, underscoring the enduring importance of this chemical scaffold in medicinal chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ujpronline.com [ujpronline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 7. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Characterization of 9-Oxo-9H-fluorene-4-carboxylic Acid Analogues: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the Fluorenone Scaffold in Medicinal Chemistry

The 9-oxo-9H-fluorene-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, consistently demonstrating its versatility as a foundational structure for the development of novel therapeutic agents.[1][2] Its rigid, planar, and electron-deficient tricyclic system provides a unique framework that can be strategically functionalized to interact with a variety of biological targets.[3] Notably, derivatives of this scaffold have shown significant promise as anticancer agents, acting as potent inducers of apoptosis.[4] The inherent physicochemical properties of the fluorenone core, such as its charge transport capabilities and fluorescence, also make it a valuable component in the development of organic electronic materials.[4]

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound and its analogues. Moving beyond a simple recitation of protocols, this document delves into the rationale behind synthetic strategies, the nuances of characterization, and the structure-activity relationships (SAR) that guide the design of more potent and selective compounds. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

I. Synthesis of the Core Scaffold: this compound

The most prevalent and efficient method for the synthesis of the parent compound, this compound, involves the intramolecular cyclization of diphenic acid. This reaction is typically facilitated by a strong acid, such as concentrated sulfuric acid.

Underlying Principle: Electrophilic Aromatic Substitution

The synthesis hinges on an intramolecular Friedel-Crafts acylation reaction. In the presence of a strong acid, one of the carboxylic acid groups of diphenic acid is protonated, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the adjacent aromatic ring, leading to the formation of the tricyclic fluorenone system. The choice of a strong, non-nucleophilic acid like sulfuric acid is critical to promote the formation of the acylium ion without competing side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diphenic acid

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Ice

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, carefully add diphenic acid.

-

With vigorous stirring, slowly add an excess of concentrated sulfuric acid to the flask. The reaction is exothermic and should be performed in an ice bath to control the temperature.

-

Once the addition is complete, heat the reaction mixture to approximately 70°C for 10-15 minutes.[5] The solution will typically develop a deep color.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large volume of crushed ice with constant stirring. This will precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This is crucial to remove any residual sulfuric acid.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

II. Strategic Design and Synthesis of Analogues

The true power of the this compound scaffold lies in its amenability to chemical modification. The synthesis of analogues allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. The primary points of modification are the carboxylic acid group at the 4-position and the aromatic rings of the fluorenone core.

A. Modification of the Carboxylic Acid Group: The Gateway to Diverse Functionalities

The carboxylic acid at the 4-position is a versatile handle for introducing a wide array of functional groups, most commonly through the formation of amides and esters.

The conversion of the carboxylic acid to a carboxamide is a common and highly effective strategy for generating potent bioactive molecules.[4] This transformation is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine.

Rationale: The introduction of an amide bond can significantly alter the compound's hydrogen bonding capabilities, polarity, and overall three-dimensional shape, leading to enhanced interactions with biological targets. Structure-activity relationship studies have shown that N-aryl carboxamides, in particular, can exhibit potent apoptosis-inducing activity.[4]

Experimental Protocol: General Procedure for Carboxamide Synthesis

Step 1: Formation of the Acid Chloride

-

Suspend this compound in a suitable anhydrous solvent, such as dichloromethane (DCM) or toluene, under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise to the suspension at room temperature.[5] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 9-oxo-9H-fluorene-4-carbonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amide Bond Formation

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

In a separate flask, dissolve the desired primary or secondary amine and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in the same solvent.

-

Cool the amine solution in an ice bath and add the acid chloride solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude amide product can be purified by column chromatography or recrystallization.

Diagram: Synthetic Workflow for Carboxamide Analogues

Caption: General workflow for the synthesis of carboxamide analogues.

Esterification of the carboxylic acid is another common modification, often employed to increase lipophilicity and potentially improve cell permeability.

Rationale: The conversion of a carboxylic acid to an ester can have a profound impact on a molecule's pharmacokinetic profile. Esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.

Experimental Protocol: Fischer Esterification

-

Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

-

The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried, filtered, and concentrated. The crude ester can be purified by column chromatography.

B. Functionalization of the Fluorenone Core

Introducing substituents onto the aromatic rings of the fluorenone scaffold allows for a more nuanced modulation of its electronic and steric properties. Modern synthetic methods, particularly palladium-catalyzed cross-coupling and C-H functionalization reactions, have become powerful tools for this purpose.[1][6]

Rationale: The position and nature of substituents on the fluorenone ring can dramatically influence biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the molecule's interaction with its biological target.

1. Palladium-Catalyzed Cross-Coupling Reactions

For targeted functionalization, a halogenated this compound derivative is often used as a starting material. This allows for the introduction of a wide range of substituents via well-established cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

2. Direct C-H Functionalization

More recently, direct C-H functionalization has emerged as a more atom-economical and efficient strategy for modifying the fluorenone core.[7] These reactions, often catalyzed by transition metals like palladium, allow for the direct formation of C-C or C-heteroatom bonds at specific positions on the aromatic rings, bypassing the need for pre-functionalized starting materials.[6]

Diagram: Strategies for Core Functionalization

Caption: Key strategies for functionalizing the fluorenone core.

III. Comprehensive Characterization of Analogues

Unambiguous characterization of newly synthesized analogues is paramount to ensure their identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

A. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the protons on the fluorenone core and any introduced substituents. The aromatic region (typically 7.0-8.5 ppm) will show a characteristic pattern of signals for the fluorenone protons. The integration of these signals should correspond to the number of protons on the aromatic rings. The appearance of new signals corresponding to the introduced functional groups (e.g., amide N-H, ester alkyl groups) confirms the success of the derivatization.

-

¹³C NMR: The carbon NMR spectrum is used to confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the fluorenone ketone typically appears in the downfield region of the spectrum (around 190-200 ppm). The carbonyl carbon of the carboxylic acid or its derivatives (amide, ester) will also have a characteristic chemical shift (typically 160-180 ppm).

2. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of key functional groups.

-

C=O Stretch (Ketone): A strong absorption band around 1710-1720 cm⁻¹ is characteristic of the ketone carbonyl group in the fluorenone ring.

-

C=O Stretch (Carboxylic Acid/Derivative): The carbonyl stretch of the carboxylic acid at the 4-position will appear around 1680-1710 cm⁻¹. For amides, this stretch is typically observed between 1630-1690 cm⁻¹, while for esters, it is found around 1735-1750 cm⁻¹.

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the hydroxyl group of the carboxylic acid. The disappearance of this band upon conversion to an amide or ester is a key indicator of a successful reaction.

-

N-H Stretch (Amide): Primary and secondary amides will show one or two absorption bands, respectively, in the region of 3100-3500 cm⁻¹.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized analogues and to confirm their elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for providing an exact mass, which can be used to confirm the molecular formula.

B. Purity Assessment

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the synthesized compounds. By using a suitable column and mobile phase, the purity of the final product can be determined, and the presence of any impurities can be quantified.

2. Melting Point

A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.

Table 1: Summary of Characterization Data

| Technique | Key Information Provided | Expected Observations for this compound Analogues |

| ¹H NMR | Electronic environment of protons, structural confirmation | Aromatic protons (7.0-8.5 ppm), signals for new functional groups |

| ¹³C NMR | Number of unique carbons, presence of carbonyl groups | Ketone C=O (~190-200 ppm), Carboxyl/derivative C=O (~160-180 ppm) |

| IR | Presence of functional groups | Ketone C=O (~1710-1720 cm⁻¹), Carboxyl/derivative C=O, N-H or O-H stretches |

| HRMS | Exact molecular weight, confirmation of molecular formula | Molecular ion peak corresponding to the calculated exact mass |

| HPLC | Purity assessment | A single major peak indicating high purity |

| Melting Point | Purity of crystalline solids | A sharp melting point range |

IV. Structure-Activity Relationship (SAR) Insights

The systematic synthesis and biological evaluation of analogues of this compound have yielded valuable insights into their structure-activity relationships, particularly in the context of anticancer activity.

-

The Carboxamide is Key: For many potent apoptosis-inducing analogues, the presence of a carboxamide at the 4-position is crucial for activity.[4]

-

Substitution on the Fluorenone Ring: The introduction of substituents on the fluorenone core can significantly impact potency and even the mechanism of action. For example, substitutions at the 7-position have been shown to lead to compounds with improved activity against various cancer cell lines.[4]

-

Nature of the N-substituent: In the case of carboxamide analogues, the nature of the substituent on the nitrogen atom plays a critical role in determining biological activity. Aromatic and heteroaromatic substituents are often well-tolerated and can lead to highly potent compounds.

Diagram: SAR Logical Relationship

Caption: Logical flow of structure-activity relationship considerations.

Conclusion

The this compound scaffold continues to be a rich source of inspiration for the design and discovery of new therapeutic agents. A thorough understanding of the synthetic methodologies available for its derivatization, coupled with a comprehensive approach to characterization and a keen appreciation for structure-activity relationships, is essential for unlocking its full potential. This guide has provided a detailed framework for researchers in the field, offering both practical protocols and the underlying scientific rationale to empower the next generation of drug discovery efforts based on this versatile and potent chemical entity.

References

- 1. Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound|Apoptosis Inducer [benchchem.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]

- 7. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 9-Oxo-9H-fluorene-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 9-Oxo-9H-fluorene-4-carboxylic acid, a versatile building block in medicinal chemistry and materials science. This document compiles available data on its ultraviolet-visible (UV-Vis) absorption, fluorescence, nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols and a visualization of its role as a precursor to tubulin polymerization inhibitors are also presented to support research and development activities.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

UV-Visible Absorption and Fluorescence Spectroscopy

| Parameter | Value | Solvent/Conditions |

| λmax (nm) | 200-215 | General for carboxylic acids |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | <100 | General for n→π* transition |

| Fluorescence Emission Max (nm) | Data not available | - |

| Fluorescence Quantum Yield (ΦF) | Data not available | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Multiplicity/Coupling Constants | Assignment |

| ¹H | 7.3 - 8.2 | DMSO-d₆ | Multiplets | Aromatic Protons |

| ~13.0 | DMSO-d₆ | Broad Singlet | Carboxylic Acid Proton | |

| ¹³C | 160-180 | Polysol | - | Carboxylic Carbonyl Carbon |

| Data not fully assigned | Polysol | - | Aromatic and Ketone Carbons |

Note: The ¹H NMR data is based on the typical chemical shifts for 9-oxofluorene carboxylic acid isomers in DMSO-d₆.[2][3] The acidic proton of the carboxylic acid is expected to be highly deshielded.[4] The ¹³C NMR data indicates the expected region for the carbonyl carbon of a carboxylic acid.[4][5]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2500-3300 | O-H stretch (Carboxylic acid dimer) | Strong, Broad |

| ~1700 | C=O stretch (Carboxylic acid) | Strong, Sharp |

| Data not available | C=O stretch (Ketone) | Distinct |

| Data not available | Aromatic C-H stretch/bend | - |

Note: The IR spectrum is characterized by a very broad O-H stretching band due to hydrogen bonding and a strong carbonyl absorption for the carboxylic acid group.[2] A distinct carbonyl peak for the ketone group on the fluorene ring is also expected.[2] The NIST WebBook provides access to the experimental IR spectrum for this compound.[6]

Mass Spectrometry (MS)

| Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Key Fragmentation Pathways |

| Electron Ionization (EI) | 223.04007 | 225.05463 | Loss of -OH (17 amu), Loss of -COOH (45 amu) |

Note: The molecular weight of this compound is 224.21 g/mol . The mass spectrum is expected to show a prominent molecular ion peak due to the stable aromatic core.[2] The NIST WebBook provides access to the experimental mass spectrum (electron ionization) for this compound.[6] Predicted fragmentation data is also available.[7]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are crucial for reproducible research. The following sections outline general protocols that can be adapted for this compound.

UV-Visible and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra, molar absorptivity, and fluorescence quantum yield.

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., ethanol, DMSO).

-

For UV-Vis analysis, prepare a series of dilutions from the stock solution to determine the molar absorptivity using the Beer-Lambert law.

-

For fluorescence analysis, prepare a dilute solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

UV-Vis Spectroscopy Protocol:

-

Record the absorbance spectrum of the solvent as a baseline.

-

Record the absorbance spectra of the sample solutions from approximately 200 to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the equation A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[8]

Fluorescence Spectroscopy Protocol:

-

Determine the optimal excitation wavelength from the UV-Vis absorption spectrum (typically λmax).

-

Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

To determine the fluorescence quantum yield (ΦF), a reference standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions. The quantum yield of the sample is calculated using the comparative method.

NMR Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for carboxylic acids.[3]

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy Protocol:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the protons to the molecular structure.

¹³C NMR Spectroscopy Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Analyze the chemical shifts to identify the different carbon environments (aromatic, carbonyl, etc.).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Solid Sample):

-

KBr Pellet Method: Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull Method: Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or NaCl plates.

IR Spectroscopy Protocol:

-

Record a background spectrum of the empty sample holder or the KBr plates/Nujol.

-

Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups (e.g., O-H, C=O).[2]

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).

Sample Preparation:

-

For ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL). The solution can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC). For organic acids, negative ion mode is often used to detect the deprotonated molecule [M-H]⁻.[9]

-

For EI-MS: The sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized and then ionized by a beam of electrons.

Mass Spectrometry Protocol:

-

Acquire the mass spectrum over a suitable m/z range.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. For carboxylic acids, characteristic losses of the hydroxyl and carboxyl groups are often observed.[2]

Signaling Pathway and Experimental Workflow Visualization

This compound and its derivatives have been identified as potential anticancer agents that can induce apoptosis.[2] A key mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]

Below are Graphviz diagrams illustrating the experimental workflow for assessing tubulin polymerization inhibition and the proposed signaling pathway.

Caption: Experimental workflow for the in vitro tubulin polymerization inhibition assay.

Caption: Proposed signaling pathway for apoptosis induction via tubulin polymerization inhibition.

References

- 1. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 2. This compound|Apoptosis Inducer [benchchem.com]

- 3. 9-Fluorenone-2-carboxylic acid(784-50-9) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 9-Fluorenone-4-carboxylic acid [webbook.nist.gov]

- 7. PubChemLite - 9-oxo-9h-fluorenecarboxylic acid (C14H8O3) [pubchemlite.lcsb.uni.lu]

- 8. eu-opensci.org [eu-opensci.org]

- 9. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 9-Oxo-9H-fluorene-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 9-Oxo-9H-fluorene-4-carboxylic acid. This key intermediate in organic synthesis and medicinal chemistry is explored through detailed spectral interpretation, experimental protocols, and data presentation, offering a crucial resource for its characterization and utilization in research and development.

Introduction

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The presence of the ketone and carboxylic acid functionalities makes it a versatile building block for the synthesis of more complex molecules, including those with potential therapeutic applications. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic compounds. This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of this molecule.

Molecular Structure and NMR Prediction

The chemical structure of this compound dictates its NMR spectra. The molecule possesses a rigid, planar fluorenone core with a carboxylic acid group at the 4-position. This substitution pattern leads to a unique set of chemical shifts and coupling constants for the aromatic protons and carbons.

Figure 1. Molecular Structure with Atom Numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and downfield regions. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. The carboxylic acid proton will appear as a broad singlet at a very low field.

Based on the analysis of related compounds, such as 9-oxo-2-fluorenecarboxylic acid, the aromatic protons of this compound are anticipated to resonate in the downfield region, typically between 7.3 and 8.2 ppm in a solvent like DMSO-d₆.[1] The acidic proton of the carboxylic acid group is expected to be observed as a broad singlet at a much lower field, often above 13 ppm, due to hydrogen bonding.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~7.8 | d | ~7.5 |

| H-2 | ~7.4 | t | ~7.5 |

| H-3 | ~7.6 | d | ~7.5 |

| H-5 | ~7.9 | d | ~7.7 |

| H-6 | ~7.5 | t | ~7.7 |

| H-7 | ~7.7 | t | ~7.7 |

| H-8 | ~7.6 | d | ~7.7 |

| -COOH | >13.0 | br s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. The assignments are based on the expected electronic effects of the carbonyl and carboxyl groups.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbons of the ketone and carboxylic acid will be the most downfield signals.

The carbonyl carbon of the ketone (C9) is expected to have a chemical shift greater than 190 ppm.[1] The carbonyl carbon of the carboxylic acid is predicted to resonate in the range of 165-185 ppm.[1] The remaining aromatic carbons will appear in the typical range of 120-150 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~124 |

| C-2 | ~130 |

| C-3 | ~125 |

| C-4 | ~132 |

| C-4a | ~138 |

| C-4b | ~144 |

| C-5 | ~121 |

| C-6 | ~130 |

| C-7 | ~135 |

| C-8 | ~124 |

| C-8a | ~134 |

| C-9 (C=O) | >190 |

| C-9a | ~140 |

| -COOH | ~167 |

Note: These are predicted values. Actual chemical shifts can be influenced by the solvent and concentration.

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is outlined below.

Figure 2. General workflow for NMR analysis.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: ~2-3 seconds.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: ~1 second.

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Apply baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

For both ¹H and ¹³C NMR, pick the peaks and report the chemical shifts.

Logical Relationships in Spectral Interpretation

The interpretation of NMR spectra involves a logical process of correlating the observed data with the known molecular structure.

Figure 3. Interpretation workflow for NMR spectra.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data, coupled with the detailed experimental protocols and logical interpretation workflows, serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity. Accurate NMR analysis is paramount for confirming the identity and purity of such compounds, ensuring the reliability of subsequent research and development activities.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of the Fluorenone Carbonyl Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of the carbonyl group in fluorenone and its derivatives. Fluorenone's rigid, planar structure and conjugated system make its carbonyl group a sensitive probe for studying electronic and environmental effects. This document details the characteristic vibrational frequency of the fluorenone carbonyl, the influence of solvents and substituents on this frequency, and standardized experimental protocols for obtaining high-quality IR spectra.

Introduction to the Infrared Spectroscopy of Carbonyl Compounds

The carbonyl (C=O) stretching vibration is one of the most intense and characteristic absorption bands in an infrared spectrum.[1] Its position is sensitive to the electronic environment, making IR spectroscopy a powerful tool for probing molecular structure. For ketones, the C=O stretching frequency typically appears in the range of 1700-1725 cm⁻¹. Conjugation with aromatic rings or other double bonds generally lowers this frequency due to delocalization of π-electrons, which weakens the C=O double bond.

The Carbonyl Stretching Frequency of Fluorenone

The infrared spectrum of 9-fluorenone exhibits a strong and sharp absorption band corresponding to its carbonyl group. This peak is typically observed around 1715 cm⁻¹ .[2] The precise wavenumber can be influenced by the physical state of the sample (solid vs. solution) and the solvent used. In the gas phase, the C=O stretching frequency is observed at a slightly higher wavenumber.

Other notable features in the IR spectrum of fluorenone include aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Factors Influencing the Carbonyl Stretching Frequency

The exact position of the fluorenone carbonyl absorption is a valuable indicator of intermolecular and intramolecular interactions.

Solvent Effects

The polarity of the solvent can significantly influence the C=O stretching frequency. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited vibrational states of the carbonyl group by the solvent molecules.

Generally, an increase in solvent polarity leads to a decrease (red shift) in the carbonyl stretching frequency. This is because polar solvents stabilize the partially negative oxygen atom of the carbonyl group through dipole-dipole interactions or hydrogen bonding. This stabilization slightly lengthens the C=O bond, reducing its force constant and thus lowering the vibrational frequency.

In a study of a fluorenone derivative in various chlorinated hydrocarbons, it was observed that the C=O stretching signal appears broad around 1715 cm⁻¹ in chloroform and trichloroethylene, while in perchloroethylene, it becomes much sharper. This suggests that the fluorenone derivative can form hydrogen bonds with solvents that have available protons.[2]

Table 1: Effect of Solvent on the Carbonyl Stretching Frequency of Fluorenone (Hypothetical Data for Illustrative Purposes)

| Solvent | Dielectric Constant (ε) | C=O Stretching Frequency (ν, cm⁻¹) |

| n-Hexane | 1.88 | 1720 |

| Carbon Tetrachloride | 2.24 | 1718 |

| Chloroform | 4.81 | 1715 |

| Dichloromethane | 8.93 | 1712 |

| Acetone | 20.7 | 1710 |

| Acetonitrile | 37.5 | 1708 |

| Ethanol | 24.5 | 1705 |

Caption: A diagram illustrating how polar solvents stabilize the carbonyl group, leading to a lower energy IR absorption.

Substituent Effects

The electronic nature of substituents on the fluorenone ring system can also modulate the carbonyl stretching frequency. The principles of this effect are well-established in physical organic chemistry and can be rationalized through inductive and resonance effects.

-

Electron-donating groups (EDGs) , such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups, increase the electron density in the aromatic system through resonance. This enhanced electron density can be delocalized into the carbonyl group, increasing the single-bond character of the C=O bond. This weakening of the double bond results in a lower stretching frequency.

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups, decrease the electron density of the aromatic ring through inductive and/or resonance effects. This leads to an increase in the double-bond character of the carbonyl group, strengthening the bond and resulting in a higher stretching frequency.

A Hammett plot, which correlates the logarithm of the ratio of the substituted to unsubstituted carbonyl frequency with the Hammett substituent constant (σ), can be a useful tool for quantifying these electronic effects.

Table 2: Effect of Substituents on the Carbonyl Stretching Frequency of Fluorenone Derivatives (Illustrative Data)

| Substituent | Position | Hammett Constant (σ) | C=O Stretching Frequency (ν, cm⁻¹) | Effect |

| -H | - | 0.00 | ~1715 | Reference |

| 2-NH₂ | para to C=O | -0.66 | ~1705 | Electron Donating (Resonance) |

| 2-OCH₃ | para to C=O | -0.27 | ~1710 | Electron Donating (Resonance) |

| 2-CH₃ | para to C=O | -0.17 | ~1712 | Weakly Electron Donating |

| 2-Cl | para to C=O | +0.23 | ~1720 | Electron Withdrawing (Inductive) |

| 2-Br | para to C=O | +0.23 | ~1721 | Electron Withdrawing (Inductive) |

| 2-NO₂ | para to C=O | +0.78 | ~1728 | Strongly Electron Withdrawing |

Caption: The influence of electron-donating and -withdrawing groups on the fluorenone carbonyl stretching frequency.

Experimental Protocols

Accurate and reproducible IR spectra are essential for meaningful analysis. The following are detailed protocols for common IR sampling techniques for fluorenone and its derivatives.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy (for Solid Samples)

This is a rapid and convenient method for analyzing solid samples directly.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Clean the surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place a small amount of the solid fluorenone sample (a few milligrams is sufficient) onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

-

Cleaning:

-

After analysis, raise the press arm and carefully remove the sample.

-

Clean the ATR crystal thoroughly with a solvent-dampened tissue to remove all traces of the sample.

-

Potassium Bromide (KBr) Pellet Transmission FT-IR Spectroscopy (for Solid Samples)

This traditional method involves dispersing the sample in a KBr matrix and pressing it into a transparent pellet.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the fluorenone sample and 100-200 mg of dry, spectroscopic grade KBr powder.

-

Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be recorded beforehand.

-

Solution-Phase FT-IR Spectroscopy

This method is ideal for studying solvent effects.

-

Instrument and Cell Preparation:

-

Use a liquid transmission cell with windows that are transparent in the mid-IR region and inert to the chosen solvent (e.g., NaCl, KBr, CaF₂).

-

Ensure the cell is clean and dry.

-

-

Sample Preparation:

-

Prepare a solution of the fluorenone sample in the desired solvent. The concentration should be adjusted to give a strong but not saturating carbonyl absorption (typically 1-10 mg/mL, depending on the cell path length).

-

-

Data Acquisition:

-

Fill the liquid cell with the pure solvent and record a background spectrum.

-

Empty the cell and fill it with the fluorenone solution.

-

Acquire the sample spectrum under the same conditions as the background. The instrument software will automatically subtract the solvent spectrum.

-

Caption: A flowchart outlining the general steps for obtaining an IR spectrum of a fluorenone sample.

Conclusion

Infrared spectroscopy is an indispensable technique for the structural elucidation and characterization of fluorenone and its derivatives. The carbonyl stretching frequency is a highly sensitive probe of the local electronic and molecular environment. By carefully analyzing the position of the C=O absorption band, researchers can gain valuable insights into substituent effects, solvent-solute interactions, and hydrogen bonding. The experimental protocols provided herein offer standardized methods for obtaining high-quality, reproducible IR spectra, which are crucial for accurate data interpretation in research and development settings.

References

An In-depth Technical Guide on the UV-Vis Absorption and Fluorescence Spectra of Fluorenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the UV-Vis absorption and fluorescence spectra of fluorenone derivatives. Fluorenone and its analogues are a significant class of organic compounds, recognized for their versatile applications in materials science and medicinal chemistry, particularly in the development of novel therapeutic agents and bioimaging probes.[1][2] This document outlines their photophysical properties, details experimental protocols for their characterization, and visualizes key processes through workflow and pathway diagrams.

Core Chemistry and Spectroscopic Properties of the Fluorenone Scaffold

Fluorenone, a tricyclic aromatic ketone, forms the structural foundation for a wide array of derivatives.[3] Its extended π-conjugated system is responsible for its characteristic spectroscopic properties.[3] The inherent aromaticity and the presence of a reactive carbonyl group allow for diverse chemical modifications, enabling the fine-tuning of its photophysical and photochemical behavior.[3]

Fluorenone derivatives typically exhibit distinct absorption and emission spectra. The absorption spectra are generally characterized by a broad band in the 340-520 nm region, with a more intense, structured band appearing at shorter wavelengths.[3] The fluorescence emission spectra are notable for a significant Stokes shift, the difference between the absorption and emission maxima.[4] The introduction of various substituents to the fluorenone core can markedly influence these properties. For instance, electron-donating and π-extended substituents tend to cause a bathochromic (red) shift in both absorption and emission, which is consistent with a narrowing of the HOMO-LUMO energy gap.[5] Conversely, strong electron-withdrawing groups may lead to a slight hypsochromic (blue) shift.[5]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for a selection of fluorenone derivatives, providing a comparative reference for researchers.

Table 1: Photophysical Properties of Fluorenone and Methoxy-Substituted Derivatives in Various Solvents [3]

| Compound | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) |

| Fluorenone | Cyclohexane | 378 | 485 |

| Acetonitrile | 382 | 508 | |

| Ethanol | 384 | 530 | |

| 2-Methoxyfluorenone | Cyclohexane | 390 | 500 |

| Acetonitrile | 400 | 540 | |

| Ethanol | 405 | 560 | |

| 3-Methoxyfluorenone | Cyclohexane | 380 | 488 |

| Acetonitrile | 385 | 512 | |

| Ethanol | 388 | 535 |

Table 2: Photophysical Properties of Various Fluorenone-Based Derivatives [4]

| Compound | Maximum Absorption (nm) | Maximum Fluorescence (nm) | Stokes Shift (cm-1) |

| P-FO-P | 409 | 607 | 7975 |

| F-FO-F | 392 | 570 | 5618 |

| TPA-FO-TPA | 409 | 597 | 5319 |

| P-F-FO-F-P | 423 | 571 | 6128 |

| Acceptor: cyano group | 368 | 462 | 949 |

| Acceptor: dicyanomethylene group | 376 | 528 | 2928 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of fluorenone derivatives.

This protocol describes a general method for the synthesis of fluorenone-thiosemicarbazone derivatives.

-

Preparation of Fluorenone Solution: Dissolve 0.01 mole of fluoren-9-one in 10-20 mL of ethanol in an Erlenmeyer flask. Add a catalytic amount of acid (e.g., 1 mL of glacial acetic acid, a few drops of concentrated H₂SO₄, or 1 mL of 1N HCl).[1]

-

Preparation of Thiosemicarbazide Solution: In a separate flask, dissolve 0.01 mole of the desired thiosemicarbazide or its derivative in 10 mL of ethanol.[1]

-

Reaction Mixture: Slowly add the fluorenone solution to the thiosemicarbazide solution with continuous stirring.[1]

-

Reflux: Reflux the resulting mixture for 2 to 4 hours with magnetic stirring.[1]

-

Isolation and Purification: After cooling the reaction mixture to room temperature, filter the precipitate formed. Wash the solid with distilled water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol.[1]

The following is a general procedure for acquiring UV-Vis absorption and fluorescence emission spectra of organic compounds.

-

Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.[6][7] Ensure the instruments are calibrated according to the manufacturer's guidelines.

-

Sample Preparation: Prepare solutions of the fluorenone derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane) at a known concentration. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically between 0.1 and 1.0) for absorption measurements. For fluorescence measurements, more dilute solutions are often used to avoid inner filter effects.[8]

-

UV-Vis Absorption Measurement:

-

Use a 1 cm path length quartz cuvette.

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Fluorescence Emission Measurement:

-

Use a 1 cm path length quartz fluorescence cuvette with four polished sides.[8]

-

Determine the optimal excitation wavelength (λex) by recording an excitation spectrum while monitoring the emission at an estimated emission maximum, or by selecting the absorption maximum (λmax) from the UV-Vis spectrum.

-

Set the excitation wavelength to the determined λex and record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

-

Quantum Yield Calculation (Relative Method):

-

The fluorescence quantum yield (ΦF) can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway for the application of fluorenone derivatives in photodynamic therapy.

Applications in Drug Development and Bioimaging

The unique photophysical properties of fluorenone derivatives make them valuable candidates for various biomedical applications.

-

Photodynamic Therapy (PDT): Certain fluorenone derivatives can act as photosensitizers.[9] Upon excitation with light of a specific wavelength, they can transfer energy to molecular oxygen, generating highly reactive singlet oxygen.[10][11] This singlet oxygen can induce oxidative damage to cellular components, leading to cell death, a mechanism that is harnessed in PDT for the treatment of cancer and other diseases.[10][11]

-

Bioimaging: The fluorescent properties of fluorenone derivatives are utilized in bioimaging.[5][12] By attaching specific targeting moieties to the fluorenone core, these molecules can be directed to particular organelles or cell types.[12] Upon excitation, their fluorescence allows for the visualization of these structures within living cells, providing valuable insights into biological processes.[12]

References

- 1. ujpronline.com [ujpronline.com]

- 2. ujpronline.com [ujpronline.com]

- 3. benchchem.com [benchchem.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. longdom.org [longdom.org]

- 8. biocompare.com [biocompare.com]

- 9. Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Clinical development of photodynamic agents and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Blueprint for 9-Oxo-9H-fluorene-4-carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 9-Oxo-9H-fluorene-4-carboxylic acid. While specific, experimentally validated computational data for this exact molecule is not extensively published, this document outlines the established theoretical protocols and presents representative data based on closely related fluorenone derivatives. This guide serves as a robust framework for researchers seeking to apply computational chemistry in the development of novel therapeutics based on the fluorenone scaffold.

Introduction to the Computational Approach

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of pharmacologically relevant molecules like this compound.[1] These computational methods solve the Schrödinger equation to provide insights into molecular geometry, electronic structure, and vibrational modes, which are critical for understanding drug-receptor interactions and other biological activities.

Detailed Computational Methodology

A robust and widely accepted protocol for the quantum chemical analysis of fluorenone derivatives involves the use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1][2] This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting the properties of organic molecules.

Experimental Protocol: A Step-by-Step Guide

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using the Berny algorithm as implemented in quantum chemistry software packages like Gaussian. The optimization is considered complete when the forces on the atoms and the displacement for the next step are negligible.

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: From the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential.

-

Spectroscopic Predictions: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[1] Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis).[1]

-

Solvation Effects: To simulate a more realistic biological environment, calculations can be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[1]

Data Presentation: Representative Computational Data

The following tables summarize the types of quantitative data that can be obtained from the quantum chemical calculations described above. The values presented are representative examples based on calculations performed on closely related fluorenone derivatives, such as 9-fluorenone hydrazone, and are intended to illustrate the expected outcomes for this compound.

Table 1: Representative Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C=O (Ketone) | 1.22 |

| C=O (Carboxyl) | 1.21 | |

| O-H (Carboxyl) | 0.97 | |

| C-C (Aromatic) | 1.39 - 1.41 | |

| Bond Angle | O=C-C (Ketone) | 121.5 |

| O=C-O (Carboxyl) | 123.0 | |

| Dihedral Angle | C-C-C-C (Ring) | ~0.0 |

Table 2: Representative Calculated Vibrational Frequencies

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν(O-H) | Carboxylic acid O-H stretch | 3560 |

| ν(C=O) | Carboxylic acid C=O stretch | 1750 |

| ν(C=O) | Ketone C=O stretch | 1715 |

| ν(C-H) | Aromatic C-H stretch | 3050 - 3100 |

| δ(C-H) | Aromatic C-H bend | 1000 - 1200 |

Note: Calculated vibrational frequencies are often systematically overestimated and may require scaling for direct comparison with experimental data.

Table 3: Representative Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Energy Gap | 4.0 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.5 |

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculation process, from the initial molecular structure to the final analysis of its properties.

Conclusion

This technical guide provides a foundational understanding of the quantum chemical calculations applicable to this compound. By following the detailed methodology and understanding the nature of the data that can be generated, researchers in drug development can leverage these computational techniques to gain critical insights into the molecular properties of this and related compounds. These insights are invaluable for structure-activity relationship (SAR) studies and the rational design of new and more effective therapeutic agents.

References

Density Functional Theory (DFT) studies on fluorenone structures

An In-depth Technical Guide to Density Functional Theory (DFT) Studies on Fluorenone Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in the study of fluorenone and its derivatives. Fluorenone, a tricyclic aromatic ketone, serves as a crucial scaffold in medicinal chemistry and materials science due to its unique electronic and structural properties.[1][2] DFT has become an indispensable computational tool for elucidating the geometric, electronic, and spectroscopic characteristics of these compounds, offering predictive insights that accelerate research and development.[3][4]

Core Principles of DFT in Fluorenone Analysis

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[3] It is based on the Hohenberg-Kohn theorems, which state that the total energy of a system is a unique functional of its electron density.[4] In practice, the electronic structure is determined by solving the Kohn-Sham equations for a set of one-electron orbitals.[3]

For organic molecules like fluorenone, DFT calculations provide a balance between computational cost and accuracy.[5] The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. Commonly used combinations for fluorenone and its derivatives include:

-

Functionals:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is widely used for geometry optimization and vibrational frequency calculations of organic molecules.[6][7][8]

-

CAM-B3LYP: A range-separated hybrid functional that provides improved accuracy for long-range interactions and electronic properties like HOMO-LUMO gaps.[9][10]

-